molecular formula C16H20F3NO3S B2754762 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2309216-08-6

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2754762
CAS No.: 2309216-08-6
M. Wt: 363.4
InChI Key: OWUSPYCXEDPVST-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a thiopyran (thian) core, a 2-(trifluoromethyl)benzamide group, and a 2-hydroxyethoxy side chain . The trifluoromethyl group is a common motif in medicinal chemistry and agrochemicals due to its ability to influence the molecule's electronegativity, metabolic stability, and lipophilicity . The distinct molecular architecture of this compound, combining a sulfur-containing ring system with a benzamide derivative, makes it a valuable chemical tool for exploratory research. Potential areas of investigation include the development of novel bioactive molecules and the study of structure-activity relationships (SAR) in drug discovery campaigns. Researchers can utilize this compound as a building block or intermediate in synthetic chemistry or as a candidate for high-throughput screening against various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3S/c17-16(18,19)13-4-2-1-3-12(13)14(22)20-11-15(23-8-7-21)5-9-24-10-6-15/h1-4,21H,5-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUSPYCXEDPVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thian ring and subsequent functionalization. The key steps include:

    Formation of the Thian Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the thian ring with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Attachment of the Benzamide Core: The final step involves coupling the functionalized thian ring with a benzamide derivative containing the trifluoromethyl group. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Thian Ring : Provides stability and influences the compound's interaction with biological targets.
  • Hydroxyethoxy Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Imparts unique electronic properties that can affect the compound's reactivity and interaction with enzymes or receptors.

Medicinal Chemistry

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the trifluoromethyl group is particularly noteworthy as it is often associated with increased potency and selectivity in drug candidates.

Case Study: Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research on similar compounds has shown that thian derivatives can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival. Further investigations are warranted to explore its efficacy against specific cancer cell lines.

Enzyme Inhibition

The compound's structural features suggest potential applications as an enzyme inhibitor. Similar compounds have been shown to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

Experimental Findings

In studies involving related compounds, moderate inhibition of acetylcholinesterase was observed, indicating that this compound could potentially exhibit similar inhibitory effects. This could position it as a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Research into thian derivatives has indicated promising antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes could make it effective against various pathogens.

Mechanism of Action

The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and synthetic strategies among the target compound and related benzamide derivatives:

Compound Name Core Structure Key Substituents Synthesis Highlights Spectral Data
Target Compound Thian ring - 2-(Trifluoromethyl)benzamide
- 4-(2-Hydroxyethoxy)thian-4-yl
Likely involves thian ring alkylation and amide coupling (analogous to ). Expected IR: C=O (~1680 cm⁻¹), C-O (ether, ~1100 cm⁻¹), CF₃ (~1150 cm⁻¹). NMR: Thian CH₂ (~3.5–4.0 ppm), hydroxyethoxy protons (~3.7 ppm) .
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine - Methoxy benzamide
- Trifluoromethyl phenoxy
Condensation of benzoic acid derivatives with amines, followed by cyclization. IR: C=O (1680 cm⁻¹), CF₃ (1125 cm⁻¹). ¹H NMR: Methoxy (~3.8 ppm), aromatic protons (~6.8–8.2 ppm) .
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)tetrahydro-2H-pyran-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide Oxane (tetrahydropyran) + thiazole - Trifluoromethyl oxadiazole
- Phenyl thiazole
Multi-step synthesis: Oxane-thiazole coupling, followed by amide formation. ¹³C NMR: Oxane carbons (~70 ppm), oxadiazole C=O (~160 ppm). MS: Molecular ion peak matching calculated mass .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide Dihydrothiophene - Fluoro benzamide
- Fluorophenyl
Cyclocondensation of thioamides with α-halo ketones. IR: Absence of C=S (confirms thione tautomer). ¹H NMR: Dihydrothiophene protons (~2.5–3.5 ppm) .

Impact of Substituents on Properties

  • Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, as seen in compounds .
  • Hydroxyethoxy vs.
  • Heterocyclic Cores: Thian (target) vs. thienopyrimidine (8b) vs. oxane-thiazole (7): Thian rings may offer conformational rigidity, while fused systems like thienopyrimidines enhance π-stacking interactions .

Key Research Findings

  • Triazole vs. Thione Tautomers: Compounds with thione groups (e.g., ) exhibit distinct IR profiles (C=S at ~1240–1255 cm⁻¹) compared to amides .
  • Biological Relevance: While the target compound’s activity is unspecified, trifluoromethyl-containing analogues (e.g., 8b, 11) are often explored for antimicrobial or agrochemical applications .

Biological Activity

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide (CAS Number: 2309216-08-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and mechanism of action, supported by relevant data and research findings.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

PropertyValue
Molecular FormulaC16_{16}H20_{20}F3_{3}NO3_{3}S
Molecular Weight363.4 g/mol
CAS Number2309216-08-6

The structure includes a trifluoromethyl group, which is known to enhance biological activity, and a thian ring that may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thian Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Hydroxyethoxy Group : This step involves the reaction of the thian ring with ethylene oxide or similar reagents.
  • Coupling with Benzamide : The final step is coupling the functionalized thian ring with a benzamide derivative containing the trifluoromethyl group using coupling reagents like EDCI or DCC under mild conditions.

Enzyme Inhibition

Compounds related to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). For example, hydrazinecarboxamides derived from similar structures exhibited moderate inhibition of AChE with IC50_{50} values ranging from 27.04 to 106.75 µM . This suggests that this compound may also possess enzyme inhibitory properties worth exploring.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity to target proteins, while the hydroxyethoxy moiety could facilitate hydrogen bonding interactions, impacting various biological pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on structurally similar compounds demonstrated their effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria, highlighting the potential for this compound to exhibit similar antimicrobial properties .
  • Enzyme Inhibition : Research on related benzamide derivatives has shown promising results in inhibiting cholinesterases, suggesting that this compound may also act as a cholinesterase inhibitor, contributing to its therapeutic potential in neurological disorders .

Q & A

Q. What are the key considerations for synthesizing N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide in a laboratory setting?

The synthesis typically involves multi-step reactions, including:

  • Functional Group Introduction : The thian ring is functionalized with hydroxyethoxy groups via nucleophilic substitution or coupling reactions. The trifluoromethylbenzamide moiety is introduced through amide bond formation using coupling agents like EDC/HOBt .
  • Catalytic Conditions : Reactions often require anhydrous conditions, with catalysts such as palladium for cross-coupling or acid/base catalysts for ring closure. Solvents like DMF or dichloromethane are commonly used .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

Technique Application Example Data
¹H/¹³C NMR Assigns protons/carbons in the thian ring, hydroxyethoxy, and benzamide groups. DMSO-d₆ or CDCl₃ solvents resolve splitting patterns .¹H NMR (DMSO-d₆): δ 4.15 (s, 2H, -CH₂-thian), 3.70 (m, 4H, -OCH₂CH₂OH) .
IR Spectroscopy Confirms amide C=O (1650–1680 cm⁻¹) and -OH (broad ~3300 cm⁻¹) stretches .C=O stretch at 1675 cm⁻¹ .
ESI-MS Validates molecular weight (e.g., [M+H]⁺ peak at m/z 435.3) and fragmentation patterns .

Q. How is the compound’s preliminary bioactivity screened in vitro?

  • Enzyme Inhibition Assays : Tested against kinases or proteases (e.g., IC₅₀ values measured via fluorescence-based assays) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) determined using broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability .
  • Structural Confirmation : Use X-ray crystallography (e.g., orthorhombic P2₁2₁2₁ space group resolved at 173 K) to verify stereochemistry, which may impact activity .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., analogs with methoxy vs. trifluoromethyl groups) to identify substituent-specific trends .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Flow Chemistry : Continuous-flow reactors improve reaction control for thian ring formation, reducing side products .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyethoxy to prevent undesired oxidation during synthesis .

Q. How does the trifluoromethyl group influence binding interactions in target proteins?

  • Enhanced Lipophilicity : Increases membrane permeability (logP ~3.2 predicted via computational models) .
  • Electrostatic Effects : The -CF₃ group stabilizes hydrophobic pockets in enzymes (e.g., binding free energy ΔG = -9.8 kcal/mol via molecular docking) .

Q. What computational methods predict off-target interactions or toxicity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess specificity .
  • ADMET Prediction : Tools like SwissADME estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and plasma protein binding (>90%) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed?

  • Dynamic Light Scattering (DLS) : Measure particle size in suspension to confirm aggregation vs. true solubility .
  • Co-Solvent Systems : Use PEG-400/water mixtures to enhance solubility while maintaining bioactivity .

Q. Why might in vitro bioactivity fail to translate to in vivo models?

  • Metabolic Stability : Assess liver microsome degradation (e.g., t₁/₂ = 12 min in rat microsomes) to guide structural modifications .
  • Plasma Protein Binding : Measure via equilibrium dialysis; high binding (>95%) reduces free drug availability .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

Analog Modification IC₅₀ (Kinase X) MIC (S. aureus)
Target Compound-CF₃, hydroxyethoxy0.45 µM8 µg/mL
Methoxy Analog-OCH₃1.2 µM32 µg/mL
Chloro Analog-Cl2.5 µM64 µg/mL
Data inferred from thiadiazole and benzamide analogs .

Q. Table 2: Optimized Synthetic Conditions

Step Catalyst Solvent Yield
Thian ring formationPd(OAc)₂DMF68%
Amide couplingEDC/HOBtCH₂Cl₂82%
Final purificationSilica gelHexane/EtOAc95%
Adapted from benzamide synthesis protocols .

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